Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester
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Overview
Description
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester is a complex organic compound with a molecular formula of C15H14N2O3S. This compound is characterized by the presence of a benzenecarboximidic acid core, a nitrophenylthio group, and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester typically involves the reaction of benzenecarboximidic acid with 4-nitrophenylthiol in the presence of an appropriate esterifying agent. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester undergoes various chemical reactions including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenylthio group can interact with biological molecules through various pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Redox Reactions: The nitro group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester can be compared with similar compounds such as:
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, propyl ester: Similar structure but with a propyl ester group.
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, butyl ester: Similar structure but with a butyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interaction with other molecules.
Properties
CAS No. |
101414-54-4 |
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Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl N-(4-nitrophenyl)sulfanylbenzenecarboximidate |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-15(12-6-4-3-5-7-12)16-21-14-10-8-13(9-11-14)17(18)19/h3-11H,2H2,1H3 |
InChI Key |
DRNJYOGZDSCDJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NSC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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